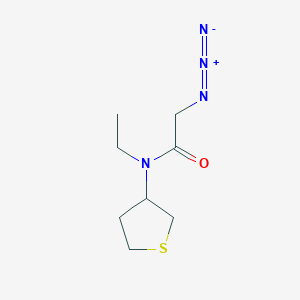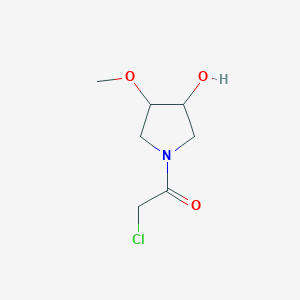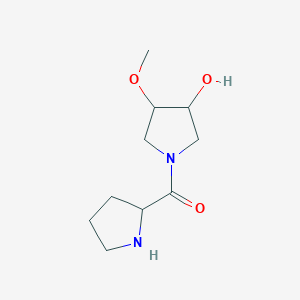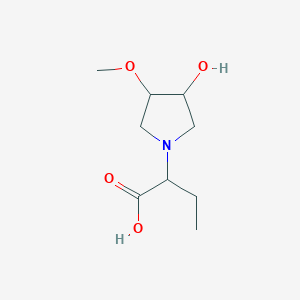![molecular formula C9H11BrN2O B1477743 7-bromo-2,3-dihydrobenzo[f][1,4]oxazépine-4(5H)-amine CAS No. 2091652-07-0](/img/structure/B1477743.png)
7-bromo-2,3-dihydrobenzo[f][1,4]oxazépine-4(5H)-amine
Vue d'ensemble
Description
The compound “7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine” is a derivative of the 1,4-benzoxazepine class . These compounds have been synthesized and evaluated for their anticonvulsant and hypnotic effects .
Synthesis Analysis
The synthesis of 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones, which includes our compound of interest, has been reported . A series of these compounds were synthesized and their anticonvulsant effect and neurotoxicity were evaluated . Another study reported the regioselective synthesis of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids via a copper(I) catalyzed one-pot reaction .Applications De Recherche Scientifique
Activité anticonvulsivante
Une série de composés apparentés à la « 7-bromo-2,3-dihydrobenzo[f][1,4]oxazépine-4(5H)-amine » ont été synthétisés et évalués pour leurs effets anticonvulsivants. Ces études impliquent généralement des tests d'électrochoc maximal (MES) chez la souris pour déterminer l'efficacité des composés dans la prévention des crises .
Applications antibactériennes
Les composés de la famille des 1,4-benzoxazines, qui comprend des structures similaires au composé en question, ont montré des propriétés antibactériennes. Ceci suggère un potentiel pour le développement de nouveaux antibiotiques ou agents antibactériens .
Propriétés anticancéreuses
Certains dérivés de la 1,4-benzoxazine ont démontré des activités anticancéreuses. Cela indique que la « this compound » pourrait être explorée pour son utilisation potentielle dans le traitement du cancer ou comme composé de tête pour le développement de nouveaux médicaments anticancéreux .
Effets antithrombotiques
L'activité antithrombotique est un autre domaine où des composés apparentés ont été étudiés. Cette application est cruciale pour prévenir les caillots sanguins qui peuvent entraîner des accidents vasculaires cérébraux ou des crises cardiaques .
Effets neuroprotecteurs
Compte tenu des évaluations de neurotoxicité souvent réalisées parallèlement aux tests anticonvulsivants, il est possible que la « this compound » puisse offrir des avantages neuroprotecteurs .
Antagonisme des récepteurs de la sérotonine
Certains dérivés sont connus pour agir comme antagonistes des récepteurs 5-HT6. Cette application est pertinente dans le traitement des troubles neurologiques tels que la maladie d'Alzheimer et la schizophrénie .
Ouvreurs de canaux potassiques
La capacité à agir comme ouvreurs de canaux potassiques sélectifs de la vessie est une autre application trouvée dans les composés apparentés. Cela pourrait être bénéfique pour traiter l'incontinence urinaire .
Agonisme de la dopamine
Les agonistes de la dopamine sont utilisés dans le traitement de la maladie de Parkinson et d'autres troubles caractérisés par de faibles niveaux de dopamine. Des composés apparentés ont montré cette activité, suggérant une voie de recherche potentielle pour la "this compound" .
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit anticonvulsant activities , suggesting that this compound may also target neuronal pathways involved in seizure activity.
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in neuronal activity that result in its anticonvulsant effects .
Biochemical Pathways
Given its potential anticonvulsant activity, it may influence pathways related to neuronal excitability and seizure activity .
Result of Action
Based on its potential anticonvulsant activity, it may influence neuronal activity and potentially reduce seizure activity .
Analyse Biochimique
Biochemical Properties
7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with enzymes such as acetylcholinesterase, inhibiting its activity and thereby increasing the levels of acetylcholine in the synaptic cleft . This interaction is crucial for its potential use in treating neurological disorders. Additionally, 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine has been shown to bind to various proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine on cells are diverse. It has been observed to influence cell signaling pathways, particularly those involved in neuronal activity. By modulating the levels of neurotransmitters, this compound can affect gene expression and cellular metabolism . Studies have shown that 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine can induce changes in the expression of genes related to synaptic plasticity and neuroprotection . These effects are particularly relevant in the context of neurodegenerative diseases.
Molecular Mechanism
At the molecular level, 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine exerts its effects through several mechanisms. It binds to acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . This inhibition is achieved through the formation of a stable complex with the enzyme, preventing the breakdown of acetylcholine. Additionally, 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine interacts with other biomolecules, such as receptors and ion channels, modulating their activity and influencing cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine can maintain its neuroprotective effects, suggesting its potential for chronic treatment applications
Dosage Effects in Animal Models
The effects of 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit anticonvulsant and neuroprotective effects without significant toxicity . At higher doses, some adverse effects, such as sedation and motor impairment, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels within the body .
Transport and Distribution
The transport and distribution of 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Once inside the cells, 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine is critical for its function. The compound is primarily localized in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with various biomolecules and its ability to modulate cellular processes .
Propriétés
IUPAC Name |
7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-1-2-9-7(5-8)6-12(11)3-4-13-9/h1-2,5H,3-4,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHFQKDWEOTQTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1N)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-Hydroxy-6-oxa-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1477666.png)




![2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1477676.png)
![2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1477677.png)
![2-(4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-amine](/img/structure/B1477678.png)



